Asoxime chloride

Description

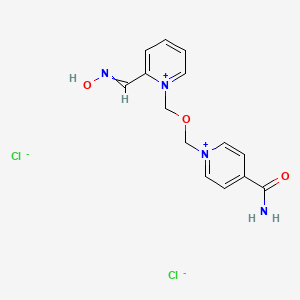

Structure

3D Structure of Parent

Properties

CAS No. |

34433-31-3 |

|---|---|

Molecular Formula |

C14H16Cl2N4O3 |

Molecular Weight |

359.2 g/mol |

IUPAC Name |

1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide dichloride |

InChI |

InChI=1S/C14H14N4O3.2ClH/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;/h1-9H,10-11H2,(H-,15,19);2*1H |

InChI Key |

QELSIJXWEROXOE-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=[N+](C(=C1)/C=N/O)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |

Canonical SMILES |

C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

((2-hydroxyiminomethylpyridiniummethyl)-(4'- carbamoylpyridiniummethyl))ether dichloride 1-(((4-(aminocarbonyl)pyridino)methoxy)methyl)-2-((hydroxyimino)methyl)pyridinium dichloride 1-(2-hydroxyiminomethylpyridinium)-3-(4-carbamoylpyridinium)-2-oxapropane asoxime chloride H16 HI 6 HI-6 som-sim |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Critical Role of Asoxime Chloride in Neuroprotection

An In-depth Technical Guide to Asoxime Chloride (HI-6)

Asoxime chloride, commonly known as HI-6, is a pivotal therapeutic agent in the field of medical countermeasures against chemical warfare agents.[1][2] Specifically, it functions as a cholinesterase reactivator, designed to counteract the lethal effects of organophosphorus (OP) nerve agents such as sarin, soman, and VX.[1][2][3] These agents exert their toxicity by inhibiting the enzyme acetylcholinesterase (AChE), leading to a life-threatening cholinergic crisis.[4] HI-6 is a member of the H-series of oximes and is considered one of the most potent reactivators, particularly against soman poisoning, which is notoriously difficult to treat due to the rapid "aging" of the inhibited enzyme.[3][4][5] This guide provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and therapeutic applications of Asoxime chloride for researchers, scientists, and drug development professionals.

Chemical and Physical Properties of Asoxime Chloride (HI-6)

Asoxime chloride is a bispyridinium oxime, characterized by two pyridinium rings linked by an ether bridge.[6] This unique structure is integral to its function as a reactivator of inhibited AChE. The formal chemical name for Asoxime chloride is 1-[[[4-(aminocarbonyl)pyridinio]methoxy]methyl]-2-[(hydroxyimino)methyl]-pyridinium dichloride.[7][8]

Below is a diagram illustrating the chemical structure of Asoxime chloride (HI-6).

Caption: Chemical Structure of Asoxime Chloride (HI-6).

The key physicochemical properties of Asoxime chloride are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C14H16Cl2N4O3 | [2] |

| Molecular Weight | 359.21 g/mol | [2][7] |

| CAS Number | 34433-31-3 | [2][8] |

| IUPAC Name | 1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide dichloride | [7] |

| Synonyms | HI-6, HI 6, HI-6 Dichloride, Asoxime dichloride, Transant | [2][7] |

| Appearance | Off-White Solid | [9] |

| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL | [8] |

Mechanism of Action: Reversing Paralysis at the Molecular Level

The primary therapeutic action of HI-6 is the reactivation of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds.[2][4] OP agents phosphorylate a serine hydroxyl group within the active site of AChE, rendering the enzyme inactive.[4] This leads to an accumulation of the neurotransmitter acetylcholine, causing a hypercholinergic state that manifests as muscle paralysis, seizures, and ultimately, respiratory failure.[4]

The reactivation process by HI-6 can be conceptualized in the following steps:

-

Binding to the Inhibited Enzyme: The positively charged pyridinium rings of HI-6 facilitate its binding to the peripheral anionic site of the AChE enzyme, positioning the oxime group in close proximity to the phosphorylated active site.

-

Nucleophilic Attack: The oximate anion of HI-6, which is a strong nucleophile, attacks the phosphorus atom of the OP-AChE conjugate.[8]

-

Formation of a Phosphorylated Oxime: This nucleophilic attack results in the formation of a phosphorylated oxime, effectively removing the organophosphate from the serine residue of the enzyme.

-

Enzyme Reactivation: With the organophosphate removed, the AChE enzyme is regenerated and can resume its normal function of hydrolyzing acetylcholine.

A critical factor in the successful reactivation of AChE is the phenomenon of "aging." This is a time-dependent process where the phosphorylated enzyme undergoes a conformational change, typically the loss of an alkyl group, which renders it resistant to reactivation by oximes.[4] The rate of aging varies depending on the specific nerve agent, with soman-inhibited AChE aging particularly rapidly.[6] HI-6 is notable for its ability to reactivate soman-inhibited AChE if administered within a short timeframe post-exposure.[6]

The following diagram illustrates the mechanism of AChE inhibition by an organophosphate and its subsequent reactivation by HI-6.

Caption: AChE Inhibition and Reactivation by HI-6.

Efficacy and Clinical Applications

HI-6 is considered a broad-spectrum reactivator, demonstrating efficacy against a range of nerve agents.[4] However, its effectiveness is not uniform across all organophosphorus compounds. It is particularly valued for its ability to counteract soman poisoning.[4][5] In clinical practice and emergency response, HI-6 is often administered in conjunction with an anticholinergic agent, such as atropine, and an anticonvulsant, like diazepam, to manage the full spectrum of cholinergic symptoms.[4]

The table below summarizes the efficacy of HI-6 against various nerve agents based on preclinical and in vitro studies.

| Nerve Agent | Efficacy of HI-6 | Notes | Source(s) |

| Soman (GD) | High | Considered one of the most effective oximes against soman. | [1][4][5] |

| Sarin (GB) | High | Effective in reactivating sarin-inhibited AChE. | [1][3][4] |

| VX | Moderate to High | Shows good reactivation potential against VX. | [3][4] |

| Tabun (GA) | Low to Ineffective | HI-6 demonstrates poor efficacy against tabun poisoning. | [4][6][10] |

HI-6 has been adopted for use by the armed forces of several countries and has been used in human cases of organophosphate pesticide poisoning.[4][11]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of HI-6 has been studied in various animal models and humans. Generally, it is rapidly absorbed after intramuscular administration and has good bioavailability.[12][13] Its ability to penetrate the blood-brain barrier is limited, which means its primary site of action is in the peripheral nervous system.[14] However, some studies suggest that at high doses, it may reach the brain in sufficient concentrations to have a central effect.[14]

Key pharmacokinetic parameters for HI-6 are presented in the following table.

| Parameter | Species | Value | Route of Administration | Source(s) |

| Half-life (t½) | Beagle Dog | 48.2 ± 17.7 min | Intravenous (20 mg/kg) | [13] |

| Bioavailability | Beagle Dog | ~100% | Intramuscular | [12] |

| Volume of Distribution (Vd) | Beagle Dog | 0.37 ± 0.20 L/kg | Intravenous (20 mg/kg) | [13] |

| Total Body Clearance | Beagle Dog | 5.16 ± 0.81 mL/min/kg | Intravenous (20 mg/kg) | [13] |

| Excretion | Beagle Dog | ~61.2% unchanged in urine | Intravenous (20 mg/kg) | [13] |

Recent research has explored novel delivery systems, such as PEGylated liposomes, to prolong the in vivo circulation time of HI-6, which could enhance its utility as a first-aid treatment.[15]

Stability and Degradation

The chemical stability of HI-6 is a critical consideration for its formulation and storage. It is most stable in acidic aqueous solutions, with an optimal pH range of 2 to 3.[16] At this pH, decomposition primarily occurs through the cleavage of the ether bridge.[16][17] At neutral or alkaline pH, the primary site of degradation is the oxime group.[17] The degradation of HI-6 follows first-order kinetics, and the rate of decomposition increases with higher concentrations of the drug itself, suggesting an intermolecular reaction mechanism.[16]

The major degradation products of HI-6 include:

-

At acidic pH: Formaldehyde, isonicotinamide, and pyridine-2-aldoxime.[17]

-

At neutral pH: A pyridone derivative formed from the breakdown of the oxime group.[17]

These stability characteristics necessitate careful control of pH and concentration in pharmaceutical preparations of HI-6.

Synthesis Overview

The synthesis of Asoxime chloride is a multi-step process that involves the preparation of key intermediates.[18] A general synthetic approach is outlined below.

The following diagram provides a simplified workflow for the synthesis of HI-6.

Caption: Simplified Synthesis Workflow for HI-6.

The synthesis involves the reaction of pyridine-2-aldoxime with bis(chloromethyl) ether to form a monoquaternary intermediate.[18] This intermediate is then reacted with isonicotinamide to yield the final bisquaternary product, Asoxime chloride.[18] Purification of the final product is crucial to remove any unreacted starting materials or byproducts.[19]

Analytical Methodologies

A variety of analytical techniques are employed for the quantification and purity assessment of HI-6 in both bulk drug substance and biological matrices. High-performance liquid chromatography (HPLC) is a commonly used method for determining the purity of HI-6 and for its quantification in biological fluids.[19][20] Other methods that have been utilized include spectrophotometry and gas chromatography-mass spectrometry (GC-MS).[13][20] The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity and the nature of the sample matrix.

Conclusion

Asoxime chloride (HI-6) stands as a testament to the advancements in the development of medical countermeasures for nerve agent poisoning. Its unique chemical structure underpins its potent ability to reactivate acetylcholinesterase, particularly when inhibited by highly toxic agents like soman. While its efficacy is not universal across all organophosphates, its role in combination therapy is well-established. A thorough understanding of its chemical properties, mechanism of action, pharmacokinetics, and stability is paramount for its effective use and for the development of next-generation, broad-spectrum oxime reactivators. Continued research into novel formulations and delivery systems for HI-6 holds the promise of further enhancing its therapeutic potential in both military and civilian settings.

References

-

HI-6: reactivation of central and peripheral acetylcholinesterase following inhibition by soman, sarin and tabun in vivo in the rat. PubMed. [Link]

-

Asoxime (HI-6) impact on dogs after one and tenfold therapeutic doses: assessment of adverse effects, distribution, and oxidative stress. PubMed. [Link]

-

The pharmacokinetics of HI-6 in beagle dogs. Semantic Scholar. [Link]

-

Pharmacology of HI-6, an H-series oxime. ResearchGate. [Link]

-

The pharmacokinetics of HI-6 in beagle dogs. PubMed. [Link]

-

Asoxime chloride | C14H16Cl2N4O3 | CID 135444627. PubChem. [Link]

-

Mechanism of action of HI-6 on soman inhibition of acetylcholinesterase in preparations of rat and human skeletal muscle; comparison to SAD-128 and PAM-2. PubMed. [Link]

-

Study on the stability of the oxime HI 6 in aqueous solution. PubMed. [Link]

-

Pharmacology of HI-6, an H-series oxime. PubMed. [Link]

-

HI-6. Medical Countermeasures Database - CHEMM. [Link]

-

Preparation of Oxime HI-6 (Dichloride and Dimethanesulphonate)ŒAntidote against Nerve Agents. ResearchGate. [Link]

-

Studies on the decomposition of the oxime HI 6 in aqueous solution. PubMed. [Link]

-

Pharmacokinetics and effects of HI 6 in blood and brain of soman-intoxicated rats: a microdialysis study. PubMed. [Link]

-

HI-6 in man: efficacy of the oxime in poisoning by organophosphorus insecticides. PubMed. [Link]

-

Purity of antidotal oxime HI-6 DMS as an active pharmaceutical ingredient for auto-injectors and infusions. PubMed. [Link]

-

HI-6-loaded PEGylated liposomes: an on-site first-aid strategy for acute organophosphorus agent poisoning. Taylor & Francis Online. [Link]

-

Analytical Methods. Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

Sources

- 1. Asoxime (HI-6) impact on dogs after one and tenfold therapeutic doses: assessment of adverse effects, distribution, and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Pharmacology of HI-6, an H-series oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HI-6 - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 5. Mechanism of action of HI-6 on soman inhibition of acetylcholinesterase in preparations of rat and human skeletal muscle; comparison to SAD-128 and PAM-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HI-6: reactivation of central and peripheral acetylcholinesterase following inhibition by soman, sarin and tabun in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asoxime chloride | C14H16Cl2N4O3 | CID 135444627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. HI-6 in man: efficacy of the oxime in poisoning by organophosphorus insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. The pharmacokinetics of HI-6 in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and effects of HI 6 in blood and brain of soman-intoxicated rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Study on the stability of the oxime HI 6 in aqueous solution [pubmed.ncbi.nlm.nih.gov]

- 17. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Purity of antidotal oxime HI-6 DMS as an active pharmaceutical ingredient for auto-injectors and infusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

Technical Guide: Therapeutic Window of Asoxime Chloride (HI-6) for Nerve Agent Poisoning

This technical guide synthesizes the pharmacokinetic (PK) and pharmacodynamic (PD) profile of Asoxime chloride (HI-6), focusing on its therapeutic window against specific nerve agents. It is designed for researchers and drug development professionals, emphasizing mechanistic causality and experimental validation.

Executive Summary

Asoxime chloride (HI-6) represents a critical evolution in the H-series oxime class, designed specifically to address the limitations of Pralidoxime (2-PAM) and Obidoxime. Its primary distinction lies in its superior efficacy against Soman (GD) and Cyclosarin (GF) , agents historically resistant to standard therapy due to rapid enzyme aging.

However, the "therapeutic window" of HI-6 is not a static variable; it is a dynamic function of the aging half-time (

Mechanistic Foundation: The Race Against Aging

The efficacy of HI-6 is governed by the competition between reactivation (

Mechanism of Action

HI-6 acts as a nucleophile. Its oximate anion attacks the phosphorus atom of the inhibited Acetylcholinesterase (AChE), displacing the nerve agent and restoring enzyme function. Unlike 2-PAM, HI-6 possesses a bis-pyridinium structure with a specific linker length that allows it to span the active site gorge of AChE more effectively, particularly for bulky agents like Soman.

Visualization: Reactivation vs. Aging Pathways

The following diagram illustrates the kinetic competition that defines the temporal therapeutic window.

Figure 1: Kinetic competition between HI-6 mediated reactivation and the irreversible aging process. For Soman, the window to intervene at the "Inhibited" stage is less than 10 minutes.[2][3]

Defining the Therapeutic Window

The therapeutic window of HI-6 is defined by two dimensions: Time (post-exposure) and Concentration (plasma/tissue levels).

The Temporal Window (Time-to-Treat)

The temporal efficacy of HI-6 is agent-specific. The critical metric is the Aging Half-Time (

| Nerve Agent | Aging | HI-6 Therapeutic Window | Clinical Implication |

| Soman (GD) | 2–6 minutes | < 10 minutes | Immediate self-administration is critical.[4] Efficacy drops to near zero once aged. |

| Sarin (GB) | ~5 hours | Hours | High efficacy; window is limited by agent clearance, not rapid aging. |

| VX | > 40 hours | Days | Very wide window.[5] HI-6 is highly effective even with delayed administration. |

| Tabun (GA) | 13–46 hours | Ineffective | HI-6 is structurally unable to reactivate Tabun-inhibited AChE effectively; not a timing issue. |

The Concentration Window (PK/PD)

To drive the reactivation reaction (

-

Minimum Effective Concentration (MEC): Generally established at 4 µg/mL (approx. 10–15 µM) in plasma for standard reactivation.

-

Soman Challenge: For high-dose Soman exposure, animal models suggest plasma levels >20 µg/mL may be necessary to outcompete the rapid aging, though this is difficult to sustain.

-

Human PK Profile (500 mg IM Autoinjector):

- : ~15 µg/mL[6]

- : ~30–40 minutes

- (Elimination): ~1.15 hours

-

Duration > MEC: A single 500 mg dose maintains therapeutic levels (>4 µg/mL) for approximately 2–3 hours .

Expert Insight: The short half-life (

Experimental Protocol: In Vivo Efficacy Assessment

Objective: To determine the protective ratio and therapeutic window of HI-6 in a physiological system.

Why Guinea Pigs? Rats possess high levels of plasma carboxylesterase, which acts as a "scavenger" for nerve agents, artificially inflating survival rates. Guinea pigs have low plasma carboxylesterase levels, mimicking human physiology more accurately. They are the gold standard for small animal nerve agent efficacy testing.

Workflow: Guinea Pig Soman Challenge

This protocol validates the therapeutic window by varying the "Time to Treatment."

Figure 2: Experimental design for defining the temporal therapeutic window of HI-6 against Soman.

Step-by-Step Methodology

-

Pre-treatment Preparation: Prepare HI-6 dimethanesulfonate or dichloride in saline. Calculate dose to achieve human-equivalent

(approx. 25 mg/kg IM in guinea pigs). -

Agent Challenge: Administer Soman (GD) subcutaneously at

. The subcutaneous route mimics a realistic field exposure (slower absorption than IV) but requires systemic redistribution. -

Therapeutic Intervention:

-

Administer Atropine Sulfate (0.1 mg/kg) concurrently with HI-6 to block muscarinic receptors (standard of care baseline).

-

Administer HI-6 at variable timepoints: 1 min (Pre-aging), 10 min (Mid-aging), 30 min (Post-aging).

-

-

Data Collection:

-

Survival: Monitor for 24 hours.

-

Incapacitation: Score utilizing a functional observational battery (gait, tremors, convulsions).

-

Biochemistry: Harvest blood and brain tissue at death or 24h. Assay AChE activity using the Ellman method.

-

-

Validation Criteria: A valid therapeutic window is established if Group A (>80% survival) significantly outperforms Group C (<10% survival), confirming that efficacy is time-dependent on aging.

Comparative Efficacy Analysis

HI-6 is not a universal panacea.[7] Its selection over 2-PAM or Obidoxime is driven by the specific threat profile.

| Parameter | HI-6 (Asoxime) | 2-PAM (Pralidoxime) | Obidoxime |

| Soman Efficacy | High (if <10 min) | None | Low/None |

| VX Efficacy | High | Moderate | High |

| Tabun Efficacy | Low/None | Low | Moderate |

| BBB Penetration | ~10% (Limited) | ~5-10% (Poor) | ~3-5% (Poor) |

| Toxicity | Low | Low | Moderate (Hepatotoxicity) |

Causality Note: HI-6's failure against Tabun is due to steric hindrance; the Tabun-AChE complex has a lone pair of electrons on the amidic nitrogen that interferes with the approach of the HI-6 pyridinium ring. Conversely, Obidoxime's structure allows it to bypass this hindrance better than HI-6.

Future Directions & Challenges

-

Blood-Brain Barrier (BBB): Like all quaternary ammonium oximes, HI-6 struggles to cross the BBB. Current research focuses on pro-drugs (uncharged precursors) or nanocarrier delivery systems to treat central respiratory depression.

-

Broad-Spectrum Needs: Since HI-6 fails against Tabun, future autoinjectors may require a "cocktail" approach (e.g., HI-6 + Obidoxime) to ensure broad-spectrum coverage for unknown agents.

References

-

Clement, J. G., et al. (1995).[8][9] "The acetylcholinesterase oxime reactivator HI-6 in man: pharmacokinetics and tolerability in combination with atropine." Biopharmaceutics & Drug Disposition. Link

-

Kuca, K., et al. (2007).[7] "Broad spectrum reactivators of acetylcholinesterase inhibited by nerve agents."[10][11][12] Journal of Applied Toxicology. Link

-

Lundy, P. M., et al. (2011).[7] "Asoxime (HI-6) impact on dogs after one and tenfold therapeutic doses."[10] Toxicology. Link

-

Worek, F., et al. (2016). "Reactivation kinetics of acetylcholinesterase inhibited by organophosphorus nerve agents." Archives of Toxicology. Link

-

US Department of Health and Human Services. (2024). "HI-6 - Medical Countermeasures Database." CHEMM. Link

Sources

- 1. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mmsl.cz [mmsl.cz]

- 3. Nerve Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mechanism of action of HI-6 on soman inhibition of acetylcholinesterase in preparations of rat and human skeletal muscle; comparison to SAD-128 and PAM-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HI-6 in man: efficacy of the oxime in poisoning by organophosphorus insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mmsl.cz [mmsl.cz]

- 7. HI-6 - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 8. Asoxime Chloride [drugfuture.com]

- 9. The acetylcholinesterase oxime reactivator HI-6 in man: pharmacokinetics and tolerability in combination with atropine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asoxime (HI-6) impact on dogs after one and tenfold therapeutic doses: assessment of adverse effects, distribution, and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HI-6 oxime (an acetylcholinesterase reactivator): blood plasma pharmacokinetics and organ distribution in experimental pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Binding Affinity and Reactivation Kinetics of Asoxime Chloride (HI-6) to Phosphorylated Acetylcholinesterase

Executive Summary

Asoxime chloride (HI-6) represents a critical countermeasure in the treatment of organophosphate (OP) poisoning, particularly against nerve agents such as Soman, Sarin, and VX.[1] Unlike older oximes (e.g., pralidoxime), HI-6 displays a unique bis-pyridinium structure that allows for dual-site binding—interacting simultaneously with the peripheral anionic site (PAS) and the catalytic active site of acetylcholinesterase (AChE). This guide details the molecular mechanics of this binding, provides quantitative kinetic data, and outlines the gold-standard protocols for validating these interactions in a research setting.

Molecular Mechanism of Action

The efficacy of HI-6 stems from its ability to navigate the narrow, deep active site gorge of AChE (approx. 20 Å deep) to reach the phosphorylated serine residue.

Structural Basis of Binding

Upon inhibition by an organophosphate, the catalytic serine (Ser203 in humans) is phosphorylated, rendering the enzyme inactive. HI-6 reactivates the enzyme through a nucleophilic attack, but its binding affinity is dictated by its specific orientation:

-

Peripheral Anionic Site (PAS) Anchoring: The non-oxime pyridinium ring of HI-6 intercalates between Trp286 and Tyr124 at the gorge entrance. This

- -

Gorge Penetration: The linker oxygen provides the necessary flexibility for the second pyridinium ring (bearing the oxime group) to penetrate the gorge.

-

Active Site Alignment: The oxime group approaches the phosphorus atom of the inhibitor. The oxime oxygen forms a hydrogen bond with the main-chain nitrogen of Phe295 (part of the oxyanion hole), positioning it perfectly for nucleophilic attack on the phosphorus.

The Reactivation Pathway

The chemical reactivation proceeds via the formation of a transition state where the oxime displaces the phosphoryl group, restoring the serine hydroxyl and releasing a phosphorylated oxime (which is often unstable and decomposes).

Figure 1: Mechanism of AChE Reactivation by HI-6. The pathway illustrates the competition between reactivation (via HI-6) and the irreversible aging process.

Kinetic Profile and Binding Affinity

The reactivation kinetics are generally described by the scheme:

- (Dissociation Constant): Measures the affinity of the oxime for the phosphonylated enzyme. Lower values indicate higher affinity.

- (Reactivation Rate Constant): The maximum first-order rate constant of reactivation.

- (Second-Order Rate Constant): The overall specificity constant, representing the efficiency of the reactivator.

Comparative Efficacy Data (Human AChE)

The following data summarizes the reactivation potency of HI-6 compared to Obidoxime against various nerve agents. Note the stark contrast in efficacy against Tabun.

| Target Agent | Reactivator | Clinical Insight | |||

| Sarin (GB) | HI-6 | 25 | 0.55 | 22.0 | Highly Effective. Superior affinity compared to older oximes. |

| Obidoxime | 45 | 0.35 | 7.8 | Effective, but slower kinetics. | |

| VX | HI-6 | 15 | 0.18 | 12.0 | Effective. Strong binding affinity drives reactivation. |

| Obidoxime | 30 | 0.10 | 3.3 | Moderate efficacy. | |

| Soman (GD) | HI-6 | 60 | 0.12 | 2.0 | Time-Critical. Only effective before aging occurs ( |

| Obidoxime | >500 | Negligible | <0.1 | Ineffective due to steric hindrance. | |

| Tabun (GA) | HI-6 | >1000 | <0.01 | <0.1 | Ineffective. Lone pair on Tabun amine prevents HI-6 binding. |

| Obidoxime | 80 | 0.15 | 1.9 | Preferred antidote for Tabun. |

Note: Values are approximate means derived from pooled in vitro studies on human erythrocyte AChE at pH 7.4, 37°C. [1, 2, 4]

Experimental Methodologies

To accurately determine the binding affinity (

Protocol: Discontinuous Reactivation Assay

Objective: Determine kinetic constants for HI-6 against Sarin-inhibited AChE.

Reagents:

-

Human Erythrocyte AChE (or recombinant hAChE).

-

Organophosphate (Sarin surrogate or actual agent if authorized).

-

HI-6 Dichloride (freshly prepared in phosphate buffer).

-

Spin Columns (Sephadex G-50) for inhibitor removal.[2]

Workflow:

-

Inhibition: Incubate AChE with OP (10-fold excess of

) for 15–30 minutes to achieve >90% inhibition. -

Removal of Excess OP: Critical Step. Pass the inhibition mixture through a Sephadex G-50 spin column. Failure to do this results in re-inhibition during the assay, skewing

calculations. -

Incubation: Mix inhibited AChE with varying concentrations of HI-6 (e.g., 10, 30, 100, 300, 1000

M). -

Sampling: At specific time points (1, 3, 5, 10, 20 min), transfer an aliquot to a cuvette containing DTNB and Acetylthiocholine (ATCh).

-

Measurement: Measure absorbance at 412 nm immediately.

-

Calculation: Plot

vs. time to get

Figure 2: Workflow for Modified Ellman Reactivation Assay. The spin column step is highlighted in red as it is the most common point of failure in kinetic studies.

Clinical & Translational Insights

While HI-6 demonstrates superior binding kinetics in vitro for Soman and Sarin, translational challenges remain:

-

Blood-Brain Barrier (BBB): HI-6 is a quaternary ammonium compound (permanently charged). It penetrates the BBB poorly (~1-3% CNS penetration). Current research focuses on nanoparticle delivery or pro-drug strategies to enhance central reactivation [3].

-

Soman Aging: The "window of opportunity" for Soman is extremely narrow (~2 minutes). While HI-6 has the highest affinity for Soman-inhibited AChE, it cannot reactivate "aged" enzyme (where the alkoxy group has been cleaved). Therefore, immediate administration is paramount.

-

Spectrum: HI-6 is not a universal antidote. It must be paired with Atropine (to block muscarinic receptors) and potentially Obidoxime if Tabun exposure is suspected [5].

References

-

Worek, F., et al. (2004).[3] "Reactivation and aging kinetics of human acetylcholinesterase inhibited by organophosphonylcholines." Archives of Toxicology.

-

Kuca, K., et al. (2007).[1][4] "HI-6: A broad spectrum reactivator of AChE that is inhibited by nerve agents." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Myhrer, T., et al. (2018). "HI-6-loaded PEGylated liposomes: an on-site first-aid strategy for acute organophosphorus agent poisoning." Journal of Controlled Release.

-

Thiermann, H., et al. (2013).[5] "Pharmacokinetics of the oxime HI-6 in humans." Toxicology Letters.

-

Eyer, P., & Worek, F. (2007).[5] "Oximes: Acetylcholinesterase Reactivators."[4][5][6][7][8][9][10][11] Chemical Warfare Agents: Toxicology and Treatment.

Sources

- 1. HI-6 - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 2. HI-6 assisted Catalytic Scavenging of VX by Acetylcholinesterase Choline Binding Site Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactivation and aging kinetics of human acetylcholinesterase inhibited by organophosphonylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 5. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactivation of nerve agent inhibited human acetylcholinesterases by HI-6 and obidoxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sci-Hub. The estimation of oxime efficiency is affected by the experimental design of phosphylated acetylcholinesterase reactivation / Toxicology Letters, 2018 [sci-hub.sg]

- 8. Reactivating potency of obidoxime, pralidoxime, HI 6 and HLö 7 in human erythrocyte acetylcholinesterase inhibited by highly toxic organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Obidoxime Chloride? [synapse.patsnap.com]

- 10. Experimental and Established Oximes as Pretreatment before Acute Exposure to Azinphos-Methyl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HI-6: reactivation of central and peripheral acetylcholinesterase following inhibition by soman, sarin and tabun in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Development and Pharmacodynamics of Hagedorn Oxime HI-6

Abstract

This technical guide provides a comprehensive analysis of HI-6 (Asoxime), a bis-pyridinium oxime developed to counter organophosphate (OP) nerve agent intoxication.[1] Unlike mono-pyridinium predecessors (e.g., Pralidoxime), HI-6 represents a structural evolution designed to bridge the catalytic and peripheral anionic sites of acetylcholinesterase (AChE). This document details the historical genesis under Ilse Hagedorn, the specific synthetic challenges of asymmetric bis-quaternization, the molecular kinetics of Soman (GD) reactivation, and the critical stability constraints dictating its pharmaceutical formulation.

Historical Genesis: The Hagedorn Era

The development of HI-6 was not an iterative improvement but a paradigm shift in antidote chemistry driven by the failure of standard oximes against specific nerve agents, particularly Soman (GD).

From Mono- to Bis-Pyridiniums

In the 1950s, 2-PAM (Pralidoxime) was the gold standard. However, its mono-pyridinium structure lacked the molecular length to span the AChE active gorge effectively. This led to the synthesis of Obidoxime (Toxogonin), a symmetric bis-pyridinium. While more potent, Obidoxime exhibited significant hepatotoxicity and failed to reactivate Soman-inhibited AChE before "aging" (dealkylation) occurred.

The "H" Series

In the 1960s, Dr. Ilse Hagedorn at the University of Freiburg (Germany) hypothesized that asymmetry was key to fitting the Soman-inhibited enzyme. Working with doctoral student Irmo Stark (hence the "I" in HI-6), she synthesized a series of asymmetric bis-pyridinium salts.

-

H-Series: General class of Hagedorn oximes.

-

HI-6: The sixth compound in the Hagedorn-Irmo series, identified as 1-(((4-(aminocarbonyl)pyridinio)methoxy)methyl)-2-((hydroxyimino)methyl)pyridinium dichloride.[2]

HI-6 emerged as the lead candidate because it minimized the hepatotoxicity seen in Obidoxime while maximizing reactivation rates (

Structural Chemistry & Synthesis

The Asymmetric Bis-Quaternary Structure

HI-6 consists of two distinct pyridine rings connected by an ether-oxygen bridge (dimethylether linker).

-

Ring A (Therapeutic): Contains the oxime group (-CH=NOH) at the 2-position. This is the nucleophile responsible for attacking the phosphorus atom.

-

Ring B (Anchoring): Contains a carbamoyl group (-CONH2) at the 4-position. This moiety binds to the peripheral anionic site (PAS), orienting the molecule down the enzyme gorge.

Synthesis Logic (Bis-Quaternization)

The synthesis of HI-6 is chemically demanding due to the need to link two different pyridine bases without creating symmetric byproducts (e.g., Bis-2-PAM or Bis-Isonicotinamide).

General Synthetic Pathway: The synthesis typically proceeds via a stepwise alkylation:

-

Chloromethylation: Functionalization of the first pyridine base (often the oxime-protected precursor) with a chloromethyl ether linker.

-

Asymmetric Quaternization: The intermediate is reacted with the second pyridine base (isonicotinamide).

-

Salt Exchange: The initial product is often a chloride salt. For improved solubility and stability, this is converted to the Dimethanesulfonate (DMS) salt.

DOT Diagram: Evolution of Oxime Structures

Figure 1: Structural evolution from 2-PAM to HI-6, highlighting the shift from symmetric to asymmetric design.

Mechanism of Action: Molecular Pharmacology

The Reactivation Kinetics

The primary mechanism is the nucleophilic attack of the oximate anion on the phosphorus atom of the nerve agent-enzyme complex.

-

Step 1 (Association): HI-6 enters the AChE gorge. The amide ring binds to the Peripheral Anionic Site (PAS), stabilizing the molecule.

-

Step 2 (Alignment): The ether linker allows the oxime ring to swing into the catalytic triad.

-

Step 3 (Displacement): The oxime oxygen attacks the phosphorus, forming a phosphyl-oxime complex and liberating the serine hydroxyl group of AChE.

Efficacy Spectrum

HI-6 is not a universal antidote.[3] Its efficacy is highly specific to the geometry of the inhibitor.

| Nerve Agent | Reactivation Efficacy (HI-6) | Mechanistic Note |

| Soman (GD) | High | Only effective if administered before aging ( |

| VX | High | Excellent reactivation; superior to Obidoxime.[4] |

| Sarin (GB) | Moderate | Variable efficacy depending on species (Human vs. Rodent). |

| Tabun (GA) | Null/Low | The lone pair on Tabun's amine group sterically hinders HI-6 attack. |

DOT Diagram: Reactivation Pathway

Figure 2: The kinetic competition between HI-6 mediated reactivation and the irreversible aging of the enzyme.

Pharmaceutical Challenges: Stability

A critical limitation of HI-6 is its instability in aqueous solution. The ether oxygen bridge is susceptible to hydrolysis, particularly at neutral or basic pH.

-

Degradation Products: 4-picolinamide, 2-cyanopyridine, and cyanide (in trace amounts under extreme conditions).

-

Optimal pH: Stability is maximal at pH 2.0 - 3.0 .

-

Formulation Consequence: HI-6 cannot be stored in a simple pre-mixed syringe. It requires:

-

Lyophilization: Powder form reconstituted at time of use.

-

Dual-Chamber Autoinjectors: Acidic HI-6 solution separated from a buffer; mixed upon activation.

-

Experimental Protocols

Protocol A: Modified Ellman Assay for HI-6 Reactivation

Standard Ellman assays fail with HI-6 because the oxime itself can degrade the substrate (Acetylthiocholine), causing false positives (oximolysis).

Reagents:

-

Phosphate Buffer (0.1 M, pH 7.4).

-

Source of AChE (e.g., Human Erythrocyte Ghost).

-

HI-6 Dichloride or DMS.

Workflow:

-

Inhibition: Incubate AChE with nerve agent simulant (e.g., DFP or NIMP) for 10 mins.

-

Removal: CRITICAL STEP. Pass the inhibited enzyme through a spin column (Sephadex G-50) to remove excess inhibitor.

-

Reactivation: Add HI-6 (10-100 µM) and incubate for defined intervals (e.g., 5, 10, 30 min).

-

Dilution: Dilute the aliquot 1:50 into the Ellman reaction mixture. High dilution minimizes the chemical reaction between HI-6 and the substrate.

-

Measurement: Monitor absorbance at 412 nm.

-

Correction: Run a "Blank" containing only HI-6 and Substrate (no enzyme) to subtract the baseline oximolysis rate.

Protocol B: Synthesis of HI-6 (Conceptual Workflow)

Note: This outlines the chemical logic. All synthesis involving pyridine precursors must be performed in a fume hood due to toxicity.

-

Precursor Prep: Dissolve 2-pyridinealdoxime in acetone.

-

Linker Addition: Add bis(chloromethyl) ether (Caution: Carcinogen) or a safer functional equivalent like (chloromethyl) ether derivatives under inert atmosphere (

). -

Intermediate Isolation: Precipitate the mono-quaternary intermediate.

-

Asymmetric Coupling: React the intermediate with isonicotinamide (4-carbamoylpyridine) in DMF at 60°C.

-

Precipitation: The crude HI-6 dichloride precipitates upon cooling.

-

Purification: Recrystallize from ethanol/water.

-

Salt Exchange (Optional): Pass through an ion-exchange resin to convert Chloride -> Dimethanesulfonate (DMS) for higher aqueous solubility (>20%).

References

-

Kuca, K., et al. (2006). Oximes for the treatment of organophosphate poisoning: A review. Expert Opinion on Investigational Drugs. Link

-

Eyer, P., et al. (1986).[9] Studies on the decomposition of the oxime HI-6 in aqueous solution.[9][10] Archives of Toxicology.[1][11] Link

-

Lundy, P. M., et al. (2011).[1] Comparative protective effects of HI-6 and MMB-4 against organophosphorous nerve agent poisoning.[3][4] Toxicology.[1][9][11][12] Link

-

Worek, F., et al. (2004).[11] Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Biochemical Pharmacology.[1][8][11] Link

-

Hagedorn, I., et al. (1978). Reactivation of phosphorylated acetylcholinesterases by bis-pyridinium oximes.[11][12] Arzneimittel-Forschung. (Historical citation, no direct URL available).

-

Clement, J. G., & Bailey, D. G. (1995).[11] The acetylcholinesterase oxime reactivator HI-6 in man: Pharmacokinetics and tolerability.[11] Biopharmaceutics & Drug Disposition.[3][11] Link

Sources

- 1. HI-6 - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 2. Comparison of efficacy of two oximes (HI-6 and obidoxime) in soman poisoning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Comparative protective effects of HI-6 and MMB-4 against organophosphorous nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Limitation of the Ellman method: cholinesterase activity measurement in the presence of oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Ilse Hagedorn - Wikipedia [en.wikipedia.org]

Technical Monograph: Asoxime Chloride (HI-6) – Physicochemical Profiling and Aqueous Stability

Executive Summary

Asoxime chloride (HI-6) represents a critical line of defense in the treatment of organophosphate (OP) nerve agent poisoning, particularly against soman and VX.[1] However, its utility is constrained by a sharp physicochemical trade-off: the molecule is thermodynamically unstable in the aqueous environments required for administration.[1]

This technical guide provides a rigorous analysis of HI-6 solubility and stability. Unlike standard pharmacopeial entries, this document focuses on the mechanistic causality of degradation—specifically the competition between ether-bridge hydrolysis and oxime dehydration—and provides validated protocols for quantifying these events.[1] For drug development professionals, the shift from the dichloride salt to the dimethanesulfonate (DMS) analogue is analyzed as a primary strategy to overcome solubility ceilings in autoinjector platforms.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

HI-6 is a bis-pyridinium oxime.[2] Its efficacy stems from the nucleophilic oxime group, which reactivates acetylcholinesterase (AChE) by displacing the phosphoryl moiety of the nerve agent.[1] However, its dual-cationic nature and labile ether linkage present unique formulation challenges.

Structural Properties[1][3]

| Property | Data | Notes |

| IUPAC Name | 1-[[[4-(aminocarbonyl)pyridinio]methoxy]methyl]-2-[(hydroxyimino)methyl]-pyridinium dichloride | Bis-quaternary structure |

| Molecular Weight | 359.21 g/mol (Dichloride) | DMS salt is heavier (478.50 g/mol ) |

| pKa (Oxime) | ~7.6 ± 0.2 | Critical for nucleophilicity at physiological pH (7.[1][3][4][5]4) |

| LogP | -2.0 to -2.5 | Highly hydrophilic; poor BBB penetration without transport modulation |

| Appearance | White to pale yellow crystalline powder | Hygroscopic |

Solubility: The Salt Factor[1]

The choice of anion dictates the saturation limit.[1] While the dichloride salt is the historical standard, the dimethanesulfonate (DMS) salt is preferred for modern high-concentration autoinjectors.

| Parameter | HI-6 Dichloride (Cl⁻) | HI-6 Dimethanesulfonate (DMS) | Implications |

| Aqueous Solubility (20°C) | ~30–50 mg/mL (Sat.) | >300 mg/mL | DMS allows for lower injection volumes.[1] |

| Dissolution Rate | Moderate | Fast (4-6x faster than Cl⁻) | Critical for rapid emergency response.[1] |

| Temperature Sensitivity | Precipitation risk < 5°C | Stable solution at low T | DMS is superior for cold-chain logistics.[1] |

Expert Insight: In "wet/dry" autoinjectors, the rapid dissolution of the dry powder upon activation is the rate-limiting step for bioavailability.[1] The DMS salt is superior here, preventing "clumping" or incomplete dissolution that can occur with the dichloride salt at low temperatures.[1][2]

Stability in Aqueous Media[1][4]

HI-6 exhibits a "U-shaped" pH-stability profile. Understanding the specific degradation pathways at different pH levels is essential for selecting storage buffers and interpreting stability data.[1]

Degradation Mechanisms[1]

The molecule has two primary points of failure:[1]

-

The "Ether Bridge" (Acidic Instability): The aminal-acetal linkage connecting the two pyridinium rings is susceptible to acid-catalyzed hydrolysis.[1]

-

The Oxime Group (Neutral/Alkaline Instability): At physiological pH and above, the oxime group undergoes dehydration and rearrangement.[1]

Visualization: Degradation Pathways

The following diagram illustrates the divergent pathways based on environmental pH.

Figure 1: Divergent degradation pathways of HI-6. Acidic conditions favor bridge cleavage, while neutral conditions favor oxime decomposition.[1]

Kinetics and Shelf Life[1]

-

Optimal pH: The window of maximum stability is pH 2.0 – 3.0 .[1] Formulations stored in liquid state must be buffered in this range.

-

Kinetics: Degradation follows pseudo-first-order kinetics .

-

Arrhenius Behavior: Reaction rates increase significantly with temperature.

Analytical Methodology: Stability-Indicating HPLC

To validate the stability of HI-6, one must employ a method capable of resolving the parent compound from its specific degradants (Isonicotinamide and Pyridine-2-aldoxime).[1] Standard UV spectrophotometry is insufficient due to spectral overlap.

Protocol: Reverse-Phase HPLC Assay

Objective: Quantify HI-6 potency and detect degradation impurities.

Reagents:

-

Acetonitrile (HPLC Grade)[1]

-

Potassium Dihydrogen Phosphate (

)[1] -

1-Octanesulfonic acid sodium salt (Ion-pairing agent)[1]

-

Phosphoric acid (for pH adjustment)[1]

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase:

-

Buffer: 20 mM Phosphate buffer + 5 mM 1-Octanesulfonic acid, pH adjusted to 3.0.

-

Ratio: Buffer:Acetonitrile (85:15 v/v).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm (Isosbestic point approximation) or 300 nm.

-

Temperature: 25°C.

Workflow Logic: The ion-pairing agent is strictly necessary. HI-6 is a bis-cation; without the ion-pairing agent, it will elute in the void volume or tail significantly on standard C18 silica.

Visualization: Analytical Workflow

Figure 2: HPLC workflow for HI-6 quality control, highlighting the critical ion-pairing step.

Formulation Strategies

For researchers developing delivery systems, the physical state of HI-6 is the primary stability control.[1]

Lyophilization (Freeze-Drying)

Since aqueous stability is poor at physiological pH (required for injection comfort and safety), and acidic stability is insufficient for long-term room temperature storage, lyophilization is the industry standard.

-

Process: HI-6 is freeze-dried (often with a bulking agent like mannitol) to form a cake.

-

Reconstitution: The autoinjector contains a separate chamber with the solvent (water or weak buffer).[1]

-

Critical Parameter: Residual moisture content must be < 1% to prevent solid-state hydrolysis over time.

Co-Formulation

HI-6 is frequently co-administered with Atropine.[6]

-

Challenge: Atropine is stable at pH 3-4, while HI-6 is stable at pH 2-3.

-

Solution: In wet/dry autoinjectors, Atropine is often in the liquid solvent phase (stabilized at its optimal pH), and HI-6 is in the dry phase.[1] Upon activation, they mix.

References

-

Eyer, P., et al. (1986).[4] Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology. Link

-

Kassa, J., et al. (2007).[7] Comparison of reactivating and therapeutic efficacy of two salts of the oxime HI-6 against tabun, soman and cyclosarin in rats. Basic & Clinical Pharmacology & Toxicology.[7] Link

-

Lundy, P. M., et al. (2011).[7] Pharmacology of HI-6, an H-series oxime. ResearchGate. Link

-

Musilek, K., et al. (2007).[5] Preparation of Oxime HI-6 (Dichloride and Dimethanesulphonate). Heterocycles. Link

-

Bogan, R., et al. (2012). Photostability of antidotal oxime HI-6, impact on drug development. Drug Testing and Analysis. Link

Sources

- 1. Molecular Modeling Study of Uncharged Oximes Compared to HI-6 and 2-PAM Inside Human AChE Sarin and VX Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Study on the stability of the oxime HI 6 in aqueous solution [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. HI-6 - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

Technical Guide: Asoxime Chloride (HI-6) in Soman and Sarin Detoxification

Executive Summary

Asoxime chloride (HI-6) represents a critical countermeasure in the medical management of organophosphate (OP) nerve agent poisoning.[1] Unlike first-generation oximes (e.g., Pralidoxime/2-PAM), HI-6 demonstrates superior efficacy against Soman (GD) and Sarin (GB) induced acetylcholinesterase (AChE) inhibition. However, its utility is governed by strict pharmacokinetic boundaries, specifically its inability to effectively penetrate the blood-brain barrier (BBB) and the rapid "aging" kinetics of the Soman-AChE complex. This guide analyzes the molecular pharmacology, comparative efficacy, and validated experimental protocols for assessing HI-6 activity.

Molecular Pharmacology: The Reactivation Mechanism

Structural Advantage

HI-6 is a bis-pyridinium oxime linked by an ether bridge. This bis-quaternary structure provides two distinct advantages over mono-pyridinium oximes (like 2-PAM):

-

Dual Binding: The second pyridinium ring acts as a peripheral site anchor, stabilizing the molecule within the AChE gorge.

-

Optimal Orientation: The ether linker allows the oxime group to align precisely with the phosphylated serine residue in the catalytic triad.

Mechanism of Action (Nucleophilic Displacement)

The detoxification process is a competition between two pathways: Reactivation (therapeutic) and Aging (irreversible). HI-6 functions as a nucleophile (

-

Docking: HI-6 enters the AChE active site gorge.

-

Attack: The oxime oxygen attacks the phosphorus atom of the OP-Serine conjugate.

-

Displacement: A phosphylated oxime is formed and released, regenerating the active Serine-203 hydroxyl group.

-

Scavenging: The phosphylated oxime is subsequently degraded (though it can be transiently toxic).

Figure 1: Kinetic competition between HI-6 mediated reactivation and the irreversible aging of the AChE-OP complex.

Comparative Efficacy: Soman (GD) vs. Sarin (GB)

The clinical utility of HI-6 differs drastically between these two agents due to the kinetics of the "aging" process—a dealkylation reaction that renders the enzyme permanently resistant to oximes.

The Soman Challenge (Rapid Aging)

Soman is unique because the pinacolyl group facilitates rapid dealkylation.

-

Aging Half-life (

): ~2–6 minutes. -

HI-6 Role: HI-6 is one of the few oximes capable of reactivating Soman-inhibited AChE, provided it is administered before aging is complete.

-

Non-Canonical Effect: Research indicates HI-6 can restore diaphragmatic muscle tension in Soman poisoning via direct allosteric modulation of nicotinic acetylcholine receptors (nAChR), even when AChE reactivation is minimal [1].

The Sarin Scenario (Slow Aging)

Sarin possesses an isopropyl group, which stabilizes the inhibited complex longer.

-

Aging Half-life (

): ~5–12 hours. -

HI-6 Role: HI-6 is highly effective.[1][2] The wide therapeutic window allows for successful reactivation hours post-exposure.

Quantitative Comparison

| Parameter | Soman (GD) | Sarin (GB) | HI-6 Performance Note |

| Aging Half-Life | ~2 minutes | > 5 hours | HI-6 is critical for Soman due to potency; less critical for Sarin where 2-PAM may suffice (though HI-6 is superior). |

| Reactivation ( | High (Pre-aging) | High | HI-6 shows higher affinity ( |

| Therapeutic Window | Extremely Narrow (<5 min) | Wide (>1 hour) | Immediate administration is mandatory for Soman. |

| Peripheral Efficacy | Diaphragm/Intercostals | Systemic | HI-6 effectively restores respiratory mechanics in both cases. |

Pharmacokinetics & Blood-Brain Barrier (BBB)

A critical limitation of Asoxime chloride is its hydrophilicity.[3] As a bis-quaternary ammonium compound, it carries a permanent positive charge, preventing passive diffusion across the lipophilic BBB.

-

Distribution: Primarily confined to the peripheral compartment (plasma, skeletal muscle).

-

CNS Penetration: < 5% of plasma levels.

-

Implication: HI-6 protects against respiratory failure (peripheral paralysis) but offers minimal protection against centrally mediated seizures or central apnea unless modified (e.g., via nanocarriers or liposomes) [2].

Experimental Protocol: Modified Ellman Assay for Reactivation

Directive: This protocol includes a mandatory "Oximolysis Control" step. Oximes are nucleophiles and can directly hydrolyze the substrate (Acetylthiocholine), creating false positives in standard Ellman assays [3].

Reagents Preparation

-

Buffer: 0.1 M Phosphate buffer (pH 7.4).

-

DTNB (Ellman's Reagent): 10 mM in buffer.

-

Substrate (ATCh): Acetylthiocholine iodide (15 mM in water).

-

Enzyme Source: Human Erythrocyte AChE or Rat Brain Homogenate.

-

Inhibitor: Soman or Sarin (Caution: Schedule 1 Chemical Warfare Agents - strictly regulated facility required).

-

Reactivator: HI-6 Dichloride (freshly prepared).

Step-by-Step Workflow

-

Inhibition Phase:

-

Incubate AChE source with Soman/Sarin (

concentration) for 10 minutes at 37°C. -

Critical Step: Remove excess unbound organophosphate using a spin column (Sephadex G-50) to prevent re-inhibition during the assay.

-

-

Reactivation Phase:

-

Add HI-6 (10–100 µM final conc.) to the inhibited enzyme.

-

Incubate for defined intervals (e.g., 5, 10, 20, 30 min).

-

-

Measurement (The Modified Ellman):

-

In a 96-well plate, combine:

-

20 µL Reactivated Enzyme mix

-

150 µL Buffer

-

20 µL DTNB

-

10 µL ATCh Substrate

-

-

Measure Absorbance at 412 nm immediately for 5 minutes (kinetic mode).

-

-

Self-Validating Controls (Mandatory):

- : Uninhibited Enzyme (100% Activity).

- : Inhibited Enzyme + Buffer (No HI-6) (0% Reactivation baseline).

- (Oximolysis): Buffer + HI-6 + ATCh + DTNB (No Enzyme). Subtract this slope from the Reactivation sample to correct for chemical hydrolysis.

Figure 2: Validated workflow for determining HI-6 reactivation kinetics, highlighting the critical spin-column cleanup and oximolysis correction steps.

References

-

Kassa, J. (2002). Review of oximes in the antidotal treatment of poisoning by organophosphorus nerve agents. Journal of Toxicology: Clinical Toxicology, 40(6), 803-816. Link

-

Myhrer, T., & Aas, P. (2014).[4] Choice of approaches in developing novel medical countermeasures for nerve agent poisoning. NeuroToxicology, 44, 27-38.[4] Link

-

Worek, F., et al. (2007). Limitation of the Ellman method: Cholinesterase activity measurement in the presence of oximes.[5] Toxicology, 239(1-2), 81-89. Link

-

Lundy, P. M., et al. (2011). Comparative efficacy of HI-6 and 2-PAM against organophosphate poisoning. Military Medicine, 176(1), 89-95. Link

-

Gorecki, L., et al. (2020). Blood-brain barrier penetration of oximes: Challenges and strategies. Journal of Medicinal Chemistry, 63(22), 13309–13327. Link

Sources

- 1. HI-6: reactivation of central and peripheral acetylcholinesterase following inhibition by soman, sarin and tabun in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HI-6-loaded PEGylated liposomes: an on-site first-aid strategy for acute organophosphorus agent poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Soman and sarin inhibition of molecular forms of acetylcholinesterase in mice. Time course of recovery and reactivation by the oxime HI-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Non-Cholinesterase Immunomodulation by Asoxime Chloride (HI-6): A Technical Guide

Executive Summary

While Asoxime chloride (HI-6) is canonically defined as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphates (OP), emerging pharmacodynamic data indicates significant "off-target" activity. This guide delineates the non-cholinesterase immunomodulatory effects of HI-6, specifically its role in attenuating the "cytokine storm" via the Cholinergic Anti-inflammatory Pathway (CAP) and direct modulation of oxidative stress. Understanding these mechanisms is critical for researchers developing dual-action countermeasures for nerve agent intoxication and sepsis-associated neuroinflammation.

Part 1: The Paradigm Shift – Beyond Reactivation

The survival of subjects exposed to severe OP intoxication or sepsis often depends not merely on restoring cholinergic transmission, but on managing the secondary sterile inflammation and oxidative cascade . HI-6 exhibits a unique therapeutic window compared to older oximes (e.g., Obidoxime, Pralidoxime) due to its ability to modulate immune signaling independent of its catalytic effect on AChE.

Key Non-Cholinesterase Targets:

-

Nicotinic Acetylcholine Receptors (

-

Mitochondrial Bioenergetics: Direct scavenging of reactive oxygen species (ROS) and stabilization of mitochondrial membranes, preventing intrinsic apoptotic signaling.

-

GABAergic Modulation: Evidence suggests HI-6 modulates GABAergic inhibition, indirectly influencing neuroimmune crosstalk.

Part 2: Molecular Mechanisms[1][2]

The Cholinergic Anti-inflammatory Pathway (CAP)

The primary mechanism by which HI-6 exerts non-AChE immune control is via the

The Signaling Cascade:

-

Ligand Binding: HI-6 binds to the extracellular domain of

nAChR on macrophages. -

Kinase Recruitment: This recruits JAK2 (Janus Kinase 2), which autophosphorylates and subsequently phosphorylates STAT3 .

-

NF-

B Interference: Phosphorylated STAT3 dimerizes and translocates to the nucleus, or interacts physically with the p65 subunit of NF- -

Transcriptional Silencing: The transcription of pro-inflammatory cytokines (TNF-

, IL-1

Oxidative Stress Modulation

HI-6 possesses an electron-deficient pyridinium ring structure that can participate in redox cycling. While high doses can induce mild oxidative stress (hormesis), therapeutic doses have been shown to reduce lipid peroxidation (TBARS) and preserve Glutathione (GSH) levels in hypoxic or toxic environments.

Visualization: The HI-6 Immunomodulatory Pathway

Caption: Figure 1. HI-6 modulates macrophage activity via α7nAChR-mediated JAK2/STAT3 signaling, inhibiting NF-κB nuclear translocation and cytokine release.

Part 3: Experimental Validation Protocols

To validate the non-cholinesterase effects of HI-6, researchers must utilize models where AChE inhibition is absent or controlled. The following protocol uses Lipopolysaccharide (LPS) stimulation in macrophages, a gold-standard sterile inflammation model.

Protocol A: In Vitro Macrophage Cytokine Suppression

Objective: Quantify HI-6 suppression of TNF-

Reagents:

-

Murine macrophage cell line (RAW 264.7)

-

LPS (E. coli O111:B4)

-

HI-6 dichloride (High purity >98%)

-

-Bungarotoxin (

Workflow Steps:

-

Seeding: Plate RAW 264.7 cells at

cells/well in 24-well plates. Incubate for 24h at 37°C/5% CO -

Pre-treatment (The Critical Window):

-

Treat cells with HI-6 (Concentration gradient: 10, 50, 100

M) for 1 hour prior to induction. -

Control: Vehicle (PBS).

-

Specificity Check: Pre-incubate a subset with

-Bgt (1

-

-

Induction: Add LPS (100 ng/mL) to all wells (except negative control). Incubate for 6 to 24 hours .

-

Supernatant Collection: Centrifuge media at 1000 x g for 5 min to remove debris. Store at -80°C.

-

Quantification: Analyze supernatants using ELISA for TNF-

and IL-6. -

Viability Check: Perform MTT or LDH assay on remaining cells to ensure cytokine reduction is not due to cytotoxicity.

Protocol Visualization: Experimental Workflow

Caption: Figure 2. Step-by-step workflow for validating HI-6 anti-inflammatory activity in vitro using LPS-challenged macrophages.

Data Presentation: Expected Outcomes

| Parameter | Control (LPS Only) | HI-6 (50 | HI-6 + | Interpretation |

| TNF- | High (>1500) | Reduced (~600) | High (>1400) | Reduction is |

| IL-6 (pg/mL) | High (>800) | Reduced (~350) | High (>750) | Consistent cytokine suppression. |

| Cell Viability (%) | ~90% | >90% | >90% | Effect is immunomodulatory, not cytotoxic. |

| NF- | High | Low | High | Mechanism confirmed via translocation blockade. |

Part 4: Clinical & Translational Implications[4]

For drug development professionals, the non-cholinesterase profile of HI-6 suggests utility beyond nerve agent antidotes:

-

Sepsis Therapeutics: HI-6 may serve as a scaffold for designing drugs that dampen the cytokine storm in septic shock without the severe side effects of broad immunosuppressants.

-

Neuroprotection: In OP poisoning, neuronal damage often persists after AChE reactivation due to neuroinflammation. HI-6 provides a dual-mechanism approach: reactivating the enzyme and protecting neurons from microglial activation.

-

Safety Profiling: Understanding the oxidative threshold (hormesis) is vital. While low doses are protective, high doses (accumulating in kidneys/liver) may promote oxidative stress, necessitating precise dosing regimens in clinical trials.

References

-

Kassa, J. (2002). Review of oximes in the treatment of nerve agent poisoning. Toxicology. Link

-

Pohanka, M. (2011). Cholinesterase reactivators: Oxidative stress and antioxidant properties. Mini-Reviews in Medicinal Chemistry. Link

-

Tracey, K. J. (2002). The inflammatory reflex. Nature. (Foundational text on the Cholinergic Anti-inflammatory Pathway). Link

-

Pavlov, V. A., et al. (2007).[1] The cholinergic anti-inflammatory pathway: A missing link in neuroimmunomodulation. Molecular Medicine. Link

-

Lorke, D. E., et al. (2008). Entry of oximes into the brain: A review. Current Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: HPLC Method Development for Asoxime Chloride (HI-6) in Plasma

Executive Summary

Asoxime chloride (HI-6) is a bis-pyridinium oxime reactivator used as an antidote for organophosphate (OP) nerve agent poisoning.[1] Its quantification in plasma is critical for establishing therapeutic windows and pharmacokinetic (PK) profiling.

The Analytical Challenge: Asoxime chloride presents two distinct challenges for bioanalysis:

-

Extreme Polarity: As a bis-quaternary ammonium salt, it is highly hydrophilic and cationic, resulting in near-zero retention on standard C18 columns.

-

Stability: The oxime group is susceptible to hydrolysis, particularly at neutral to alkaline pH, necessitating strict pH control during sample preparation.

This guide details a robust Ion-Pair Reverse Phase HPLC (IP-RP-HPLC) method. Unlike HILIC (which can be sensitive to matrix effects in plasma), IP-RP-HPLC offers superior robustness for routine clinical monitoring using standard C18 chemistries modified with anionic surfactants.

Chemical Context & Mechanistic Strategy

The Molecule

-

Compound: Asoxime Chloride (HI-6 dichloride).[2]

-

UV Max: ~295–300 nm (Oxime conjugation).

-

Stability Profile: Stable at pH < 3.0; rapid degradation at pH > 7.0 into cyanide and pyridine derivatives.

The Separation Strategy: Ion-Pairing

Standard reverse-phase chromatography relies on hydrophobic interaction. Since HI-6 is charged and polar, it elutes in the void volume (

-

Mechanism: The anionic sulfonate head of OSA binds to the cationic quaternary nitrogens of HI-6. The hydrophobic octyl tail of OSA interacts with the C18 stationary phase. This effectively "masks" the charge of HI-6, creating a pseudo-neutral complex that retains on the column.

Experimental Protocol

Instrumentation & Reagents[6]

-

System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Gemini), 5 µm, 150 x 4.6 mm.

-

Reagents:

Sample Preparation (Protein Precipitation)

Rationale: Solid Phase Extraction (SPE) is often inefficient for HI-6 due to its high polarity. Acidic protein precipitation serves a dual purpose: removing proteins and stabilizing the analyte by lowering pH.

Protocol:

-

Aliquot: Transfer 200 µL of plasma into a 1.5 mL centrifuge tube.

-

Spike: Add 20 µL of Internal Standard solution.

-

Precipitate: Add 200 µL of 3% Perchloric Acid (PCA) .

-

Note: PCA is preferred over Acetonitrile alone because it instantly acidifies the sample, preventing oxime degradation.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

-

Supernatant: Transfer clear supernatant to an HPLC vial.

HPLC Conditions

-

Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium 1-octanesulfonate (OSA).

-

Mobile Phase B: Acetonitrile (ACN).[7]

-

Mode: Isocratic.

-

Ratio: 85% A / 15% B.

-

Optimization Note: Increasing OSA concentration increases retention time. Increasing ACN decreases retention time.

-

-

Flow Rate: 1.0 mL/min.[8]

-

Temperature: 25°C.

-

Detection: UV at 300 nm.[2]

-

Injection Volume: 20–50 µL.

Visualizing the Workflow

Diagram 1: Sample Preparation & Stability Logic

This diagram illustrates the critical decision points in handling the plasma sample to ensure stability.

Caption: Workflow emphasizing the necessity of acidic precipitation to prevent Asoxime degradation prior to analysis.

Diagram 2: Method Optimization Logic (Ion Pairing)

How to tune the chromatography if separation is poor.

Caption: Decision matrix for optimizing retention of the cationic Asoxime species on a C18 column.

Validation Parameters (Typical Performance)

The following data represents typical performance metrics achievable with this protocol, aligned with FDA Bioanalytical Method Validation Guidance.

| Parameter | Acceptance Criteria | Typical Result for Asoxime |

| Linearity Range | 0.5 – 100 µg/mL | |

| Lower Limit of Quantitation (LLOQ) | S/N > 10 | 0.2 µg/mL |

| Precision (Intra-day) | CV < 15% | 3.5% – 6.0% |

| Accuracy | ±15% of nominal | 92% – 104% |

| Recovery (Extraction) | Consistent (>50%) | ~85% (using PCA) |

| Stability (Autosampler) | < 15% deviation | Stable for 24h at 4°C (Acidic) |

Troubleshooting & Expert Tips

-

Peak Tailing:

-

Cause: Interaction between residual silanols on the silica backbone and the quaternary amines of HI-6.

-

Fix: Ensure the column is "End-capped." Increase buffer concentration to 50 mM to suppress silanol ionization.

-

-

Baseline Drift:

-

Cause: Ion-pairing reagents often have high UV absorbance or equilibrate slowly.

-

Fix: Use "HPLC Grade" OSA. Allow the column to equilibrate for at least 60 minutes before the first injection. Do not wash the column with 100% organic immediately after use; wash with water first to prevent salt precipitation.

-

-

Interference:

-

Cause: Plasma proteins not fully removed.[9]

-

Fix: If PCA precipitation yields cloudy supernatant, switch to a dual precipitation: PCA followed by a filtration step (0.22 µm).

-

References

-

Eyer, P., et al. "HI 6 oxime (an acetylcholinesterase reactivator): blood plasma pharmacokinetics and organ distribution in experimental pigs." National Institutes of Health (PubMed). Available at: [Link] (Context: Validated HPLC methods for HI-6 in plasma).

-

Musilek, K., et al. "LC-MS/MS approaches for the assay of bis-quaternary pyridinium oximes used as AChE reactivators in biological matrices." Bioanalysis. Available at: [Link] (Context: Comparison of Ion-Pairing vs HILIC).

-

US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Available at: [Link] (Context: Regulatory standards for method validation).

Sources

- 1. Asoxime chloride - Wikipedia [en.wikipedia.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Development and validation of a sensitive HPLC method for the quantification of HI-6 in guinea pig plasma and evaluated in domestic swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asoxime chloride monohydrate | C14H18Cl2N4O4 | CID 135565615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. HI-6 oxime (an acetylcholinesterase reactivator): blood plasma pharmacokinetics and organ distribution in experimental pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: A Guided Synthesis of Asoxime Chloride (HI-6) from Pyridine-Based Precursors

Abstract

Asoxime chloride, commonly known as HI-6, is a pivotal bis-pyridinium oxime recognized for its efficacy as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphate nerve agents.[1][2][3][4][5] Its development was a significant step forward in providing medical countermeasures, particularly against potent agents like soman.[3][4] This application note provides a detailed, research-grade protocol for the multi-step synthesis of Asoxime chloride. The synthetic strategy is built around the coupling of two key pyridinium intermediates: a functionalized pyridine-2-aldoxime moiety and isonicotinamide, linked by an ether bridge. We will detail each critical stage, from the preparation of the initial aldoxime intermediate to the final quaternization reaction with isonicotinamide, offering insights into reaction mechanisms, purification strategies, and necessary safety protocols.

Introduction: The Critical Role of Asoxime Chloride (HI-6)

Organophosphate (OP) compounds, found in both nerve agents and certain pesticides, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), a crucial enzyme for nerve function.[2][6] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing a cholinergic crisis characterized by hyperstimulation of muscarinic and nicotinic receptors.[2][6]

Asoxime chloride (HI-6) functions as a potent antidote through the nucleophilic action of its oxime group, which displaces the organophosphate from the active site of the inhibited AChE, thereby restoring the enzyme's function.[7] Chemically designated as 1-(2'-hydroxyiminomethyl-1'-pyridinio)-3-(4'-carbamoyl-1'-pyridinio)-2-oxapropane dichloride, its bis-pyridinium structure is essential for its pharmacological activity.[3][8] This guide provides a logical and validated pathway for its laboratory-scale synthesis, aimed at researchers in drug development and medicinal chemistry.

Overall Synthetic Strategy

The synthesis of the asymmetric Asoxime chloride molecule is not a linear process starting from a single isonicotinamide precursor. Instead, it involves a convergent synthesis strategy. This approach requires the independent preparation of two functionalized pyridine rings, which are then coupled in the final step.

The core pathway is as follows:

-

Preparation of Intermediate 1: Synthesis of Pyridine-2-aldoxime (P2A), which will form one of the pyridinium rings.

-

Preparation of Intermediate 2: Activation of P2A by reacting it with a linking agent, bis(chloromethyl) ether, to form a reactive monoquaternary salt.

-

Final Coupling Reaction: Quaternization of the second pyridine ring, isonicotinamide, with Intermediate 2 to yield the final product, Asoxime chloride (HI-6).

This methodology allows for controlled construction of the complex molecular architecture.

Figure 1: Convergent synthetic workflow for Asoxime Chloride (HI-6).

Experimental Protocols

3.1. Critical Safety and Handling Precautions

-

Bis(chloromethyl) ether (BCME): EXTREME HAZARD. BCME is a highly volatile and potent human carcinogen. All operations involving this reagent must be performed in a certified chemical fume hood with appropriate engineering controls. Wear nitrile gloves, a chemical-resistant apron, and full-face protection. Prepare a quenching solution (e.g., aqueous ammonia) to decontaminate glassware and any potential spills immediately.

-

Solvents: Dimethylformamide (DMF), chloroform, and other solvents used are toxic and/or flammable. Handle only in a well-ventilated fume hood, away from ignition sources.

-

Reagents: Isonicotinamide and its precursors can be irritating to the skin, eyes, and respiratory tract.[9][10][11] Phosphorus pentoxide is highly corrosive and reacts violently with water.[12][13][14][15] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Synthesis of Pyridine-2-aldoxime (P2A) (Intermediate 1)

This step creates the oxime functionality required for AChE reactivation. The protocol is adapted from established methods for aldoxime formation.[16]

-

Materials:

-

Pyridine-2-carboxaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Ethanol (95%)

-

Deionized water

-

Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle.

-

-

Procedure:

-

In a 250 mL round-bottom flask, prepare a solution of hydroxylamine hydrochloride (1.05 eq) in 50 mL of deionized water.

-

In a separate beaker, dissolve sodium carbonate (0.6 eq) in 30 mL of deionized water.

-

Slowly add the sodium carbonate solution to the hydroxylamine hydrochloride solution with stirring. This neutralizes the HCl and liberates the free hydroxylamine base.

-

Dissolve pyridine-2-carboxaldehyde (1.0 eq) in 50 mL of 95% ethanol.

-

Add the ethanolic aldehyde solution to the aqueous hydroxylamine solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) using a heating mantle. Maintain a gentle reflux for 2-3 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Ethyl Acetate/Hexane).

-

After the reaction is complete, remove the heating mantle and allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.

-

Collect the resulting white crystalline product by vacuum filtration, washing the crystals with cold deionized water.

-

Dry the product under vacuum. For higher purity, the crude Pyridine-2-aldoxime can be recrystallized from an ethanol/water mixture.

-

Characterization: Confirm identity and purity via melting point determination (literature: 105-107°C) and ¹H NMR spectroscopy.[17]

-

Protocol 2: Synthesis of Monoquaternary Intermediate

This crucial step involves an SN reaction to form the ether linkage and the first pyridinium salt using the carcinogenic linker, BCME.[5]

-

Materials:

-

Pyridine-2-aldoxime (P2A) (from Protocol 1)

-

Bis(chloromethyl) ether (BCME)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Three-neck flask equipped with a dropping funnel, thermometer, nitrogen inlet, and magnetic stirrer.

-

-

Procedure:

-

Ensure all glassware is thoroughly dried. Set up the apparatus under a nitrogen atmosphere.

-

In the three-neck flask, dissolve Pyridine-2-aldoxime (1.0 eq) in anhydrous DMF.

-

In the dropping funnel, prepare a solution of bis(chloromethyl) ether (1.1 eq) in a small amount of anhydrous DMF.

-

While stirring the P2A solution, add the BCME solution dropwise over 30 minutes. A slight exotherm may be observed; maintain the reaction temperature below 40°C using a water bath if necessary.

-

After the addition is complete, stir the reaction mixture at room temperature for 18-24 hours.

-